4-Methyl-3-(trifluoromethyl)anilinhydrochlorid

Übersicht

Beschreibung

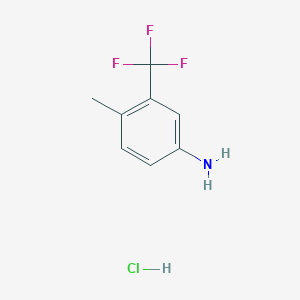

4-Methyl-3-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H9ClF3N. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to an aniline ring, which is further stabilized by the hydrochloride salt form.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

It’s known that the compound may affect the respiratory system .

Mode of Action

It’s known that the compound may be used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate .

Pharmacokinetics

The compound has a molecular weight of 17515 , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-(trifluoromethyl)aniline hydrochloride. The compound is stable under normal conditions . It should be stored in a dry, cool, and well-ventilated place under an inert atmosphere .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-Methyl-3-(trifluoromethyl)aniline.

Hydrochloride Formation: The aniline derivative is dissolved in a suitable solvent, such as acetone. Anhydrous hydrogen chloride gas is then bubbled through the solution to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-3-(trifluoromethyl)aniline hydrochloride follows similar principles but on a larger scale. The process involves:

Reactor Setup: A reactor is charged with 4-Methyl-3-(trifluoromethyl)aniline and an appropriate solvent.

Gas Introduction: Anhydrous hydrogen chloride gas is introduced into the reactor under controlled conditions.

Filtration and Drying: The resulting solid is filtered, washed with acetone, and dried under reduced pressure to obtain the pure hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Coupling: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Various substituted aniline derivatives.

Oxidation: Corresponding nitro or quinone derivatives.

Reduction: Amino derivatives with reduced functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group.

2-Methyl-3-(trifluoromethyl)aniline: Similar structure with the methyl group in a different position.

4-Chloro-3-(trifluoromethyl)aniline: Contains a chlorine atom instead of a methyl group.

Uniqueness

4-Methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the aniline ring. This combination of substituents provides distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its stability and solubility, further increasing its utility in various applications .

Biologische Aktivität

4-Methyl-3-(trifluoromethyl)aniline hydrochloride, with the molecular formula C₈H₉ClF₃N and a molecular weight of 197.59 g/mol, is a significant compound in pharmaceutical chemistry. Its unique structure, characterized by the trifluoromethyl group, enhances its biological activity, making it a valuable intermediate in drug synthesis and development.

The presence of the trifluoromethyl group contributes to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets. This section summarizes the chemical behavior and synthesis pathways of 4-Methyl-3-(trifluoromethyl)aniline hydrochloride.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClF₃N |

| Molecular Weight | 197.59 g/mol |

| Functional Groups | Aniline, Trifluoromethyl |

| Solubility | Soluble in organic solvents |

Pharmacological Applications

Research indicates that 4-Methyl-3-(trifluoromethyl)aniline hydrochloride exhibits notable biological activities, particularly in pharmacology. Its derivatives have been shown to interact effectively with various biological targets, leading to enhanced potency and selectivity against specific enzymes and receptors. This compound has been investigated for potential anti-inflammatory and immunosuppressive properties, which are relevant in treating autoimmune diseases.

Key Findings:

- Compounds containing trifluoromethyl groups often demonstrate increased inhibitory effects on biological targets compared to their non-fluorinated counterparts .

- The compound's structural features allow it to exhibit enhanced binding affinity towards various receptors, making it a candidate for drug development.

Case Studies

- Anti-Cancer Activity : In studies involving cancer cell lines, derivatives of 4-Methyl-3-(trifluoromethyl)aniline demonstrated significant cytotoxicity against various cancer types. For instance, modifications in the aniline structure led to compounds with IC50 values indicating potent anti-proliferative effects on breast cancer cell lines (MDA-MB-231) while showing lower toxicity towards normal cells .

- Antimicrobial Properties : Research has shown that related compounds exhibit antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of trifluoromethyl groups was linked to improved antimicrobial efficacy .

The mechanism by which 4-Methyl-3-(trifluoromethyl)aniline hydrochloride exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The trifluoromethyl group enhances the interaction with target proteins by altering the electronic distribution within the molecule, which can lead to:

- Increased binding affinity.

- Enhanced selectivity for specific biological pathways.

Comparative Analysis

A comparison of 4-Methyl-3-(trifluoromethyl)aniline hydrochloride with other structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoroaniline | C₆H₆F₃N | Contains a fluorine atom instead of a trifluoromethyl group |

| 2-Methyl-4-(trifluoromethyl)aniline | C₈H₉F₃N | Methyl group at position 2 alters electronic distribution |

| 3-Methylaniline | C₇H₉N | Lacks fluorination; serves as a baseline for studying fluorinated analogs |

| 4-Chloroaniline | C₆H₆ClN | Chlorine substitution affects solubility and reactivity |

Eigenschaften

IUPAC Name |

4-methyl-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-5-2-3-6(12)4-7(5)8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNHAEBMBLWGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.